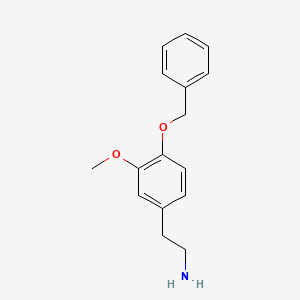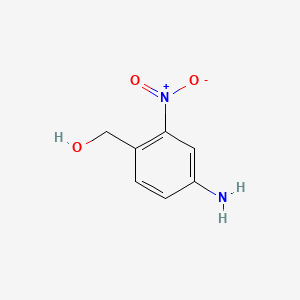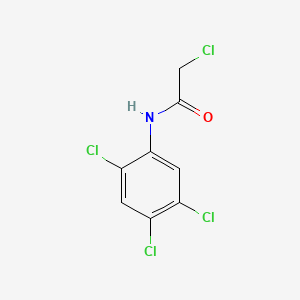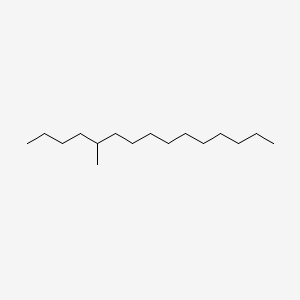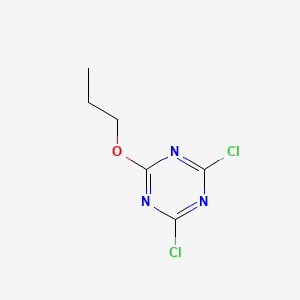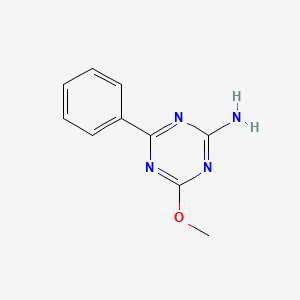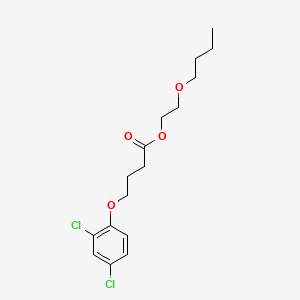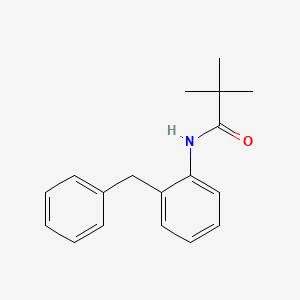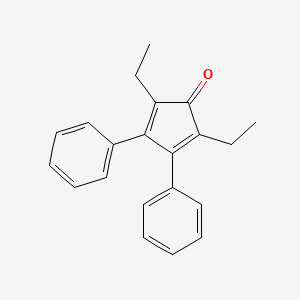
2,5-Diethyl-3,4-diphenylcyclopentadienone
Descripción general
Descripción
2,5-Diethyl-3,4-diphenylcyclopentadienone is a complex organic compound with the molecular formula C21H20O. It is a derivative of cyclopentadienone, featuring two ethyl groups and two phenyl groups attached to the cyclopentadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-3,4-diphenylcyclopentadienone typically involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate enone, which is then cyclized to form the cyclopentadienone ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diethyl-3,4-diphenylcyclopentadienone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be performed using halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Forms carboxylic acids or ketones depending on the conditions.
Reduction: Produces alcohols or amines.
Substitution: Yields halogenated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
2,5-Diethyl-3,4-diphenylcyclopentadienone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
2,5-Diethyl-3,4-diphenylcyclopentadienone is structurally similar to other cyclopentadienone derivatives, such as 2,5-dimethyl-3,4-diphenylcyclopentadienone. the presence of ethyl groups in place of methyl groups gives it distinct chemical properties and reactivity. These differences can influence its biological activity and industrial applications.
Comparación Con Compuestos Similares
2,5-Dimethyl-3,4-diphenylcyclopentadienone
2,5-Diethyl-3,4-diphenyl-2,4-cyclopentadien-1-one
2,4-Cyclopentadien-1-one, 2,5-diethyl-3,4-diphenyl-
Propiedades
IUPAC Name |
2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21(17)22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCOHPDBKHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199890 | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51932-77-5 | |
| Record name | 2,5-Diethyl-3,4-diphenyl-2,4-cyclopentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51932-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051932775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of ethyl groups in 2,5-diethyl-3,4-diphenylcyclopentadienone influence its reactivity in Diels-Alder reactions compared to its analog, tetraphenylcyclopentadienone?
A: Research indicates that this compound participates in Diels-Alder reactions with a neutral electron demand, unlike tetraphenylcyclopentadienone which exhibits inverse electron demand . This difference suggests that the electron-donating nature of the ethyl groups in this compound moderates its electron-accepting ability compared to the fully phenyl-substituted analog. This difference in electronic influence impacts the reaction rate and regioselectivity when reacting with various dienophiles.
Q2: Can you elaborate on the structural characterization of the Diels-Alder adducts formed by this compound?
A: Studies have confirmed that this compound predominantly forms endo adducts when reacting with various dienophiles including styrenes, norbornadiene, norbornene, and maleic anhydride . This stereoselectivity is typical for Diels-Alder reactions and highlights the influence of secondary orbital interactions in determining the product configuration.
Q3: Beyond its role as a diene in Diels-Alder reactions, how else does this compound interact with other chemical species?
A: Interestingly, this compound can act as a ligand in organometallic complexes. For instance, it forms a dimeric adduct with rhodium(I) chloride in the presence of acetonitrile, bridging through both chloride and carbonyl interactions . This ability to coordinate with metal centers expands the potential applications of this compound in areas like catalysis.
Q4: Are there any specific examples where this compound has been utilized in the synthesis of complex molecules?
A: Indeed, this compound plays a crucial role in the synthesis of stable norbornadienone derivatives when reacted with trithiadiazepine . These norbornadienones, upon further reaction, can lead to the formation of aromatic benzotrithiadiazepines and benzo-1,2,3-trithioles, showcasing the utility of this compound in generating diverse heterocyclic compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



